MFCD18323379

Description

However, the evidence includes detailed analyses of structurally related compounds (e.g., CAS 918538-05-3, CAS 1046861-20-4), which may serve as proxies for understanding general trends in comparative chemical properties and synthesis methodologies. Below, we outline a framework for such comparisons based on available data, emphasizing the necessity of verifying MDL identifiers and CAS numbers in future studies .

Properties

IUPAC Name |

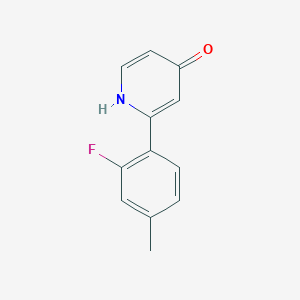

2-(2-fluoro-4-methylphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-8-2-3-10(11(13)6-8)12-7-9(15)4-5-14-12/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTPRHPSNHDGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=O)C=CN2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692471 | |

| Record name | 2-(2-Fluoro-4-methylphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261934-43-3 | |

| Record name | 4-Pyridinol, 2-(2-fluoro-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261934-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluoro-4-methylphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323379” involves several steps, each requiring precise reaction conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “MFCD18323379” is scaled up using large reactors and automated systems. The process involves the same fundamental steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also includes rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323379” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert “MFCD18323379” into its oxidized form.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere to prevent unwanted side reactions.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and catalysts to introduce new functional groups into the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

“MFCD18323379” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for further study.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

Industry: “MFCD18323379” is utilized in the production of specialty chemicals, materials science, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which “MFCD18323379” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular function. The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

| Parameter | CAS 918538-05-3 | CAS 1046861-20-4 |

|---|---|---|

| Molecular Weight | 188.01 g/mol | 235.27 g/mol |

| TPSA | 48.98 Ų | 40.46 Ų |

| Log S (ESOL) | -2.99 | -2.99 |

| Solubility | 0.24 mg/ml | 0.24 mg/ml |

| Bioavailability | 0.55 | 0.55 |

Challenges in Comparative Studies

Identifier Accuracy : MDL numbers and CAS IDs must be cross-verified to avoid misidentification .

Data Gaps : Parameters like enzymatic inhibition (CYP) or P-gp substrate status are inconsistently reported .

Structural Similarity Metrics : Similarity scores (e.g., 0.71–0.87 in ) require validation via experimental assays .

Recommendations for Future Research

- Prioritize compounds with fully disclosed identifiers (e.g., CAS 918538-05-3) to enable reproducible comparisons.

- Standardize reporting of physicochemical and bioactivity data per ICH guidelines .

- Utilize high-throughput screening to validate computational similarity predictions .

Researchers must ensure identifier accuracy and adopt standardized reporting practices to enhance cross-study reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.